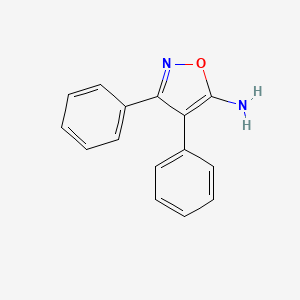

3,4-Diphenylisoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazoles, including 3,4-Diphenylisoxazol-5-amine, are heterocyclic compounds featuring a nitrogen and oxygen in a five-membered ring. These compounds are of significant interest due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, like 3,4-Diphenylisoxazol-5-amine, often involves cyclization reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes. A novel strategy involves tandem catalytic isomerization and 1,3-dipolar cycloaddition, utilizing rhodium and ruthenium complexes for the synthesis of 5-aminoisoxazolines, a close relative to 3,4-Diphenylisoxazol-5-amine (Bujak et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be explored through various spectroscopic techniques and crystallography. For example, the structure of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a compound with a similar complex aromatic substitution pattern, shows an antiperiplanar conformation of terminal groups in the solid state (Li et al., 2012).

Chemical Reactions and Properties

Isoxazole rings can undergo various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition. These reactions can significantly alter the compound's chemical properties, enabling the synthesis of a wide array of derivatives with desired biological or chemical properties.

Physical Properties Analysis

The physical properties of isoxazole derivatives like 3,4-Diphenylisoxazol-5-amine, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography.

Chemical Properties Analysis

The chemical properties of isoxazoles, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are influenced by the substitution pattern on the ring. For instance, the photolysis of 2,4-Diphenylisoxazol-5(2H)-one highlights the role of substituents in determining the pathways and products of photochemical reactions (Ang & Prager, 1998).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- 3,4-Diphenylisoxazol-5-amine is utilized in the synthesis of various complex molecules, including pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, through one-pot multi-component reactions, offering mild conditions and good yields (Shaabani et al., 2009).

Photolytic Processes

- The photolysis of related compounds, such as 2,4-Diphenylisoxazol-5(2H)-one, has been studied, revealing insights into singlet and triplet state photolytic processes and isomerization pathways (Ang & Prager, 1998).

Solvent Effects in Chemical Reactions

- Research has also delved into the solvent effects on chemical reactions, such as the rearrangement of related compounds in ionic liquids, demonstrating faster reactions in these solvents compared to conventional ones (D’Anna et al., 2005).

Catalysis in Organic Synthesis

- The compound is used in the field of organometallics, particularly in catalysis. For example, cationic Rh(I) and Ir(I) complexes involving related ligands have been synthesized and utilized as effective catalysts in intramolecular hydroamination reactions (Field et al., 2005).

Asymmetric Allylic Amination

- In asymmetric allylic amination, compounds like 1,3-diphenylallylethyl carbonate have been catalyzed using palladium complexes containing ligands derived from similar molecular structures, achieving high enantioselectivity (Togni et al., 1996).

Addition Reactions with Amines

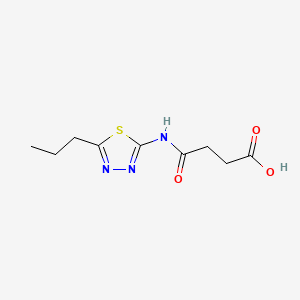

- Addition reactions of amines to the CN double bond of related thiadiazole derivatives have been explored, providing insights into the reaction mechanisms and equilibrium constants (Caram et al., 2003).

Nucleophilic Reactions

- Nucleophilic reactions of primary amines with related tetrazolium salts lead to the formation of various heterocyclic compounds, demonstrating diverse reaction pathways (Araki et al., 2009).

Oxidation Reactions

- Oxidation reactions involving tertiary amines and sulfides with related diphenyl-pyrazole compounds have been studied, yielding amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-diphenyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWOWFEGPIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359921 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diphenylisoxazol-5-amine | |

CAS RN |

52392-73-1 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)